6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one
Overview
Description
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one is a chemical compound that features a tert-butyl group and a fluorine atom attached to a phthalazinone core
Scientific Research Applications
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarins with aliphatic chains, have been found to be potential modulators ofTRPV1 receptors . These receptors play a crucial role in detecting and regulating body temperature and are involved in the sensation of scalding heat and pain .
Mode of Action
Based on the similarity to other compounds, it could potentially interact with its targets (like trpv1 receptors) and cause changes in their function . This interaction could lead to the modulation of the receptor’s activity, which could result in altered pain perception .
Biochemical Pathways
The tert-butyl group, a component of this compound, has been associated with various chemical transformations and is implicated in biosynthetic and biodegradation pathways .
Result of Action
Based on its potential modulation of trpv1 receptors, it could potentially influence pain perception and body temperature regulation .
Biochemical Analysis
Biochemical Properties
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern in chemical transformations It’s plausible that 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one may interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one typically involves the introduction of the tert-butyl and fluorine substituents onto the phthalazinone core. One common method involves the reaction of a phthalazinone derivative with tert-butyl chloride and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized phthalazinone compounds.
Comparison with Similar Compounds
Similar Compounds
6-(tert-Butyl)-8-chlorophthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of fluorine.
6-(tert-Butyl)-8-bromophthalazin-1(2H)-one: Similar structure but with a bromine atom instead of fluorine.
6-(tert-Butyl)-8-iodophthalazin-1(2H)-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
6-(tert-Butyl)-8-fluorophthalazin-1(2H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in pharmaceutical development.
Properties
IUPAC Name |
6-tert-butyl-8-fluoro-2H-phthalazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-12(2,3)8-4-7-6-14-15-11(16)10(7)9(13)5-8/h4-6H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLKXNSVRRFDGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732154 | |
Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242156-59-7 | |
Record name | 6-tert-Butyl-8-fluorophthalazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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